molecular formula C13H24N2O3S B4428520 1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine

1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine

Cat. No. B4428520
M. Wt: 288.41 g/mol
InChI Key: DGIMHDMNMHNVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine, also known as EPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPP belongs to the class of piperidine compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine is not fully understood, but it is believed to involve the modulation of ion channels in the central nervous system. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals and the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine in laboratory experiments is its high selectivity for voltage-gated sodium channels. This allows researchers to study the specific role of these channels in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other sodium channel blockers.

Future Directions

There are several potential future directions for research on 1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the development of more potent analogs of this compound that could be used as therapeutic agents. Another area of interest is the study of the long-term effects of this compound on the nervous system, particularly with regard to its potential for neuroprotection. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential for use in the treatment of neurological disorders.

Scientific Research Applications

1-(ethylsulfonyl)-4-(1-piperidinylcarbonyl)piperidine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-2-19(17,18)15-10-6-12(7-11-15)13(16)14-8-4-3-5-9-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIMHDMNMHNVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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